molecular formula C21H20N6O2 B10979077 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10979077
M. Wt: 388.4 g/mol
InChI Key: UYLGEJAPWXRYOS-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a combination of triazole and pyrazole rings, which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The triazole and pyrazole rings are then coupled using a suitable linker, such as a benzyl group, under conditions that promote nucleophilic substitution or condensation reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzyl ring can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It can be utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
  • N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
  • N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The presence of both triazole and pyrazole rings provides multiple sites for interaction with biological molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20N6O2/c1-27-18(13-17(26-27)15-6-4-3-5-7-15)20(28)23-21-22-19(24-25-21)12-14-8-10-16(29-2)11-9-14/h3-11,13H,12H2,1-2H3,(H2,22,23,24,25,28)

InChI Key

UYLGEJAPWXRYOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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